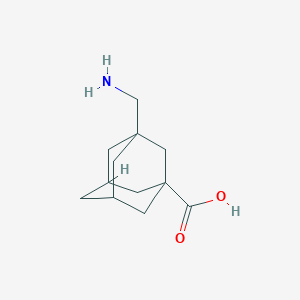

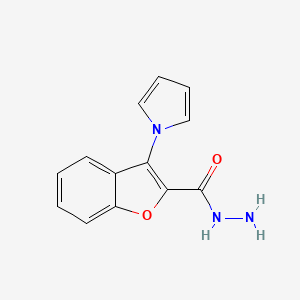

3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole . It’s a colorless volatile liquid that darkens readily upon exposure to air, and is usually distilled in the presence of a small amount of hydroquinone . Benzofuran is a colorless liquid and is the parent of many related compounds with more complex structures .

Synthesis Analysis

Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by their conformational preferences, which can be influenced by the specific array of functional groups present.

Chemical Reactions Analysis

Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .

Physical And Chemical Properties Analysis

Pyrrole is a colorless volatile liquid that darkens immediately upon exposure to air and polymerizes in light . It has low basicity than amines and other aromatic compounds due to the delocalization of the lone pair of electrons of the nitrogen atom in the aromatic ring .

科学的研究の応用

Synthesis and Antibacterial Activity

Synthesis and Characterization of Derivatives : A study demonstrated the synthesis of carbohydrazone derivatives using 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide. These compounds showed good to moderate antibacterial effects against various strains of bacteria (Nasareb & Siddiquia, 2016).

Novel Heterocycles Synthesis : Another study focused on synthesizing novel heterocycles from 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, highlighting the diverse applications of similar compounds (Baashen, Abdel-Wahab & El‐Hiti, 2017).

In Vitro Antimicrobial Screening : A series of derivatives were synthesized and screened for their in vitro antibacterial activity, indicating the potential of these compounds in antimicrobial applications (Idrees et al., 2020).

Antimicrobial Screening and Activity

Antimicrobial Agents : A research highlighted the synthesis of N ′-(5 or 7 substituted-2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides. These compounds exhibited significant antimicrobial activity, particularly against Escherichia coli and Pseudomonas vulgaris (Ugale et al., 2017).

New Pyrazole Derivatives : The synthesis of novel pyrazole derivatives from 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide showed antimicrobial activities against various bacterial and fungal strains (Siddiqui et al., 2013).

Molecular Docking and Anti-TB Study

- Docking Analysis for Antibacterial Activity : A study involved molecular docking to assess the antibacterial and anticancer activity of 3-hydroxy-1-benzofuran-2-carbohydrazide. It showed promising results against tuberculosis (Thorat et al., 2016).

Miscellaneous Applications

Synthesis of Pyrrole Derivatives : Research on the synthesis of pyrrole derivatives indicated their wide range of biological activities, including antibacterial, antifungal, and anthelmintic properties (Bhardwaj & Sharma, 2021).

Novel Benzofuran Derivatives as Anticancer Agents : A study explored the synthesis of benzofuran derivatives containing various moieties, showing potential as anticancer agents (Abdel-Aziem, 2017).

Monoamine Oxidase Inhibitory Compounds for Parkinson Disease : Another study synthesized compounds targeting monoamine oxidase-B, showcasing potential treatments for Parkinson's disease (Dawbaa et al., 2022).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-pyrrol-1-yl-1-benzofuran-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c14-15-13(17)12-11(16-7-3-4-8-16)9-5-1-2-6-10(9)18-12/h1-8H,14H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVZIYDVWFQSJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NN)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820693 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-Cyano-3-[2,5-dimethyl-1-(5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylphenyl)pyrrol-3-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B2592111.png)

![3-[2-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2592114.png)

![3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea](/img/structure/B2592116.png)